Suproclone

Description

Historical Context of Cyclopyrrolone Development

The development of cyclopyrrolones emerged in the early 1980s as a new class of psychotherapeutic agents. who.int Zopiclone (B121070) was the first compound of this series to be synthesized and described, initially introduced to the market in 1986. taylorandfrancis.comwho.int The aim behind developing cyclopyrrolones was to find agents with high efficacy and low toxicity, similar to benzodiazepines, but potentially with a lower dependence profile. who.int Following the synthesis of zopiclone, more potent cyclopyrrolone compounds, including suriclone (B1681791) and suproclone (B13764577), were subsequently synthesized in the early to mid-1980s. taylorandfrancis.com

Evolution of Nonbenzodiazepine Ligands: A General Overview

The evolution of nonbenzodiazepine ligands is a significant aspect of psychopharmacology, driven by the search for compounds that retain the therapeutic benefits of benzodiazepines, such as sedative, anxiolytic, and hypnotic effects, but with improved safety profiles and reduced potential for dependence and side effects. who.intwikipedia.orgnih.gov Benzodiazepines exert their effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, specifically by modulating the benzodiazepine (B76468) binding site. nih.govacnp.orgpnas.orgscispace.com

Nonbenzodiazepine ligands, while chemically distinct from benzodiazepines, also interact with the benzodiazepine binding site on the GABAA receptor. wikipedia.orgnih.govpnas.org This class includes various chemical structures, such as imidazopyridines (e.g., zolpidem), pyrazolopyrimidines (e.g., zaleplon), and cyclopyrrolones (e.g., zopiclone, eszopiclone (B1671324), this compound, suriclone, pagoclone, pazinaclone). iiab.mewikipedia.orgwikipedia.orgacnp.org These compounds are often referred to as "Z-drugs" due to the prevalence of the letter 'Z' in their names. taylorandfrancis.comwho.intwikipedia.org Research into nonbenzodiazepine ligands has also explored compounds acting at other allosteric sites on the GABAA receptor or targeting different neurotransmitter systems, such as 5-HT1A receptors. mdpi.comnih.gov

Positioning of this compound in Contemporary Pharmacological Research

This compound is positioned within contemporary pharmacological research as a cyclopyrrolone derivative that modulates GABAA receptors, similar to other compounds in its class. iiab.mewikipedia.orgmedkoo.combionity.com While information specifically on this compound is noted as being limited compared to related drugs like suriclone, its expected mechanism of action involves modulating benzodiazepine receptors, leading to an increased response to endogenous GABA. iiab.mewikipedia.orgbionity.com This interaction with the benzodiazepine binding site on the GABAA receptor is a central theme in research on cyclopyrrolones and other nonbenzodiazepine ligands. taylorandfrancis.comwikipedia.orgpnas.org

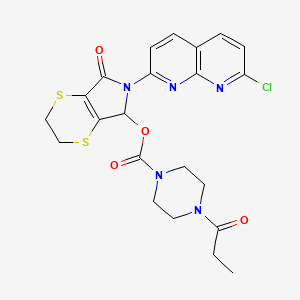

Structure

3D Structure

Properties

CAS No. |

76535-71-2 |

|---|---|

Molecular Formula |

C22H22ClN5O4S2 |

Molecular Weight |

520.0 g/mol |

IUPAC Name |

[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-propanoylpiperazine-1-carboxylate |

InChI |

InChI=1S/C22H22ClN5O4S2/c1-2-16(29)26-7-9-27(10-8-26)22(31)32-21-18-17(33-11-12-34-18)20(30)28(21)15-6-4-13-3-5-14(23)24-19(13)25-15/h3-6,21H,2,7-12H2,1H3 |

InChI Key |

IBAUKGNDWVSETP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivations of Suproclone

Historical Development of Suproclone (B13764577) Synthesis Routes

The historical development of synthetic routes for cyclopyrrolones, including this compound, is intertwined with the broader effort to develop non-benzodiazepine modulators of GABA receptors. nih.gov Early efforts focused on assembling the core heterocyclic structure and attaching the necessary side chains.

Early Synthetic Approaches and Methodological Challenges

Early synthetic approaches to cyclopyrrolones likely involved multi-step sequences to build the fused ring system. Challenges in these early methods could have included achieving regioselectivity and stereoselectivity, particularly in the formation of the chiral center present in many cyclopyrrolone derivatives like zopiclone (B121070). who.intgoogleapis.com The condensation of key building blocks, followed by cyclization and functional group transformations, would have been central to these routes.

Patent-Derived Synthesis Pathways of this compound

Patent literature provides significant insight into the specific synthesis pathways developed for this compound. One described patent synthesis involves a sequence starting with the condensation between 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione and 7-Chloro-1,8-naphthyridin-2-amine. wikipedia.org This condensation yields an intermediate, which undergoes subsequent transformations including halogenation, reduction, and reaction with phenyl chloroformate. wikipedia.org The resulting compound is then reacted with piperazine (B1678402), followed by acylation with propionyl chloride to complete the synthesis of this compound. wikipedia.org

A simplified representation of key steps in a patent-derived synthesis could be depicted as follows:

| Step | Reactants | Product Intermediate | Key Transformation(s) |

| 1 | 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione, 7-Chloro-1,8-naphthyridin-2-amine | Intermediate 1 | Condensation |

| 2 | Intermediate 1 | Intermediate 2 | Halogenation |

| 3 | Intermediate 2 | Intermediate 3 | Reduction (e.g., with potassium borohydride) wikipedia.org |

| 4 | Intermediate 3, Phenyl chloroformate | Intermediate 4 | Reaction with chloroformate |

| 5 | Intermediate 4, Piperazine | Intermediate 5 | Reaction with piperazine |

| 6 | Intermediate 5, Propionyl chloride | This compound | Acylation |

Note: This table is a generalized representation based on the described patent synthesis steps and does not include specific reagents or conditions for every step unless mentioned in the source.

Advanced Synthetic Strategies for Cyclopyrrolone Analogues with Implications for this compound

While specific advanced strategies solely for this compound are not extensively detailed in the readily available literature, research into the synthesis of related cyclopyrrolone analogues like zopiclone, pagoclone, and pazinaclone (B1678564) provides insights into potential advanced methodologies applicable to this compound.

Advanced strategies often focus on improving efficiency, yield, stereocontrol, and sustainability. For instance, asymmetric synthesis approaches have been developed for chiral cyclopyrrolones like eszopiclone (B1671324) (the (S)-enantiomer of zopiclone) to obtain enantiomerically pure products. who.intgoogleapis.com These methods can involve enzymatic resolutions or asymmetric catalysis. googleapis.commdpi.com

The synthesis of pagoclone, another cyclopyrrolone, has involved novel Wittig reactions and strategies for preparing enantiomerically pure material through resolution of intermediate carboxylic acids. acs.orgresearchgate.netchim.it Pazinaclone synthesis has also been explored through various routes, including reactions starting from 2-amino-7-chloro-1,8-naphthyridine. iiab.mechemicalbook.com

These advancements in the synthesis of related cyclopyrrolones highlight the ongoing efforts to develop more sophisticated and efficient chemical routes that could, in principle, be adapted or provide inspiration for the synthesis of this compound or novel analogues.

Chemoinformatic Analysis of this compound Precursors and Intermediates

Chemoinformatic analysis involves the use of computational tools to study chemical compounds and reactions. frontiersin.orgmdpi.comnih.gov Applying chemoinformatic methods to this compound precursors and intermediates could provide valuable information regarding their properties, potential reactivity, and structural relationships.

Analysis of molecular properties such as molecular weight, lipophilicity (cLogP), topological polar surface area (TPSA), and the number of rotatable bonds can offer insights into the physical and chemical characteristics of these compounds. nih.govmdpi.com For example, cLogP and TPSA are relevant to understanding potential absorption and distribution characteristics, although this section strictly excludes biological activity/pharmacology. nih.govmdpi.com

Structural fingerprints and molecular descriptors can be used to compare the chemical space occupied by this compound precursors and intermediates with known chemical libraries or databases of relevant compounds. mdpi.comnih.gov This can help in identifying structural similarities to other compound classes or in assessing the diversity of synthesized intermediates.

Chemoinformatic tools can also be employed to analyze reaction pathways, predict potential byproducts or impurities (such as RP-48497 in zopiclone synthesis), and optimize reaction conditions by understanding the electronic and steric properties of the molecules involved. ontosight.ai While specific chemoinformatic studies solely focused on this compound precursors are not detailed in the provided information, these techniques are broadly applicable to the analysis of synthetic routes for complex organic molecules.

Data derived from chemoinformatic analysis could be presented in various formats, including tables of molecular properties, structural diversity metrics, or visualizations of chemical space.

| Property | This compound wikipedia.orgnih.gov | Example Intermediate (Hypothetical) | Example Precursor (Hypothetical) |

| Molecular Formula | C₂₂H₂₂ClN₅O₄S₂ | - | - |

| Molecular Weight | 520.0 g/mol wikipedia.org | - | - |

| XLogP3 | 2.7 nih.gov | - | - |

| Rotatable Bonds | 8 nih.gov | - | - |

| Hydrogen Bond Donor | 1 nih.gov | - | - |

| Hydrogen Bond Acceptor | 9 nih.gov | - | - |

Molecular and Cellular Mechanisms of Suproclone Action

Ligand Interactions with Gamma-Aminobutyric Acid Type A (GABAA) Receptors

The principal mechanism underlying suproclone's effects is believed to be its interaction with Gamma-Aminobutyric Acid Type A (GABAA) receptors. wikipedia.orgnih.govtaylorandfrancis.com GABAA receptors are crucial components of the brain's inhibitory signaling system, functioning as ligand-gated ion channels. wikipedia.orgwikipedia.org Upon binding of the endogenous neurotransmitter GABA, these receptors facilitate the influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability. wikipedia.orgwikipedia.org This compound (B13764577), like other cyclopyrrolones and benzodiazepines, acts as a positive allosteric modulator of these receptors, enhancing the inhibitory effects of GABA. wikipedia.orgwikipedia.org

Comparative Analysis of this compound's Binding Profile with Classical Benzodiazepines

This compound and classical benzodiazepines, while both acting as positive allosteric modulators of GABAA receptors, exhibit differences in their binding profiles and functional consequences. taylorandfrancis.comwikipedia.org Research comparing cyclopyrrolones like zopiclone (B121070) and suriclone (B1681791) to benzodiazepines such as diazepam and flunitrazepam highlights these distinctions. nih.govnih.gov

Studies have shown that while cyclopyrrolones inhibit the binding of benzodiazepine (B76468) antagonists like [3H]flumazenil, their impact on GABAA receptor function can vary compared to benzodiazepines. nih.gov For instance, zopiclone demonstrated lower efficacy in potentiating muscimol-stimulated 36Cl- uptake compared to suriclone, diazepam, and flunitrazepam. nih.gov Conversely, suriclone mirrored the effects of diazepam and flunitrazepam in increasing muscimol-stimulated 36Cl- uptake and inhibiting [35S]TBPS binding. nih.gov

Kinetic analyses further differentiate these drug classes. nih.gov The binding of [3H]suriclone is not modulated by agents like GABA, chloride ions, pentobarbital, or tracazolate (B1211167) in the same manner as [3H]diazepam binding. nih.gov Dissociation kinetics also reveal differences; cyclopyrrolones accelerate the dissociation rate of [3H]Ro-15-1788 from its receptors, whereas benzodiazepines increase the dissociation rate of [3H]suriclone. nih.gov These findings indicate that despite binding to overlapping sites on the GABAA receptor complex, cyclopyrrolones induce distinct conformational changes compared to classical benzodiazepines. nih.gov

Allosteric Modulation Principles in this compound's GABAA Receptor Interaction

This compound functions as a positive allosteric modulator by binding to a regulatory site on the GABAA receptor that is separate from the orthosteric GABA binding site. wikipedia.orgwikipedia.orgwikipedia.org This interaction enhances the receptor's response to GABA, typically by increasing the frequency or duration of chloride channel opening events when GABA is bound. wikipedia.orgwikipedia.org The allosteric binding site for this compound, shared with benzodiazepines, is situated at the interface between the α and γ subunits of the receptor. wikipedia.orgnih.gov Binding at this site induces a conformational change in the receptor protein, thereby potentiating the inhibitory effects of GABAergic neurotransmission. nih.govwikipedia.org This allosteric mechanism contributes to the observed sedative and anxiolytic properties of this compound. wikipedia.orgwikipedia.org

Exploration of this compound's Pharmacological Activity Beyond GABAA Receptor Modulation

While the primary pharmacological target of this compound is the GABAA receptor, investigations into potential activities beyond this system are relevant for a comprehensive understanding of its effects.

Investigating Interactions with Other Neurotransmitter Systems

The central nervous system operates through intricate interactions between various neurotransmitter systems. nih.govnih.gov While the provided search results predominantly focus on this compound's engagement with the GABAergic system, specific data on its direct interactions with other neurotransmitter systems, such as those involving glutamate, dopamine, serotonin, or norepinephrine, are limited. nih.govmedicalnewstoday.combetterliferecovery.com However, the modulation of GABAergic inhibition by this compound could indirectly influence the activity of these other systems due to the interconnected nature of neuronal networks. Further research is necessary to ascertain any direct binding or modulation of other neurotransmitter receptors or transporters by this compound.

Intracellular Signaling Cascades Influenced by this compound

This compound, a compound belonging to the cyclopyrrolone class, exerts its primary cellular effects through the modulation of gamma-aminobutyric acid type A (GABAA) receptors. GABAA receptors are ligand-gated ion channels that are the principal mediators of fast inhibitory synaptic transmission in the central nervous system. Their activation leads to an increase in the permeability of the neuronal membrane to chloride ions (Cl-). wikipedia.org

The binding of GABA to the GABAA receptor causes a conformational change that opens the intrinsic chloride channel. This compound, acting as a positive allosteric modulator at a distinct binding site (similar to benzodiazepines), enhances the effects of GABA. wikipedia.orgnih.gov This modulation increases the frequency of chloride channel opening events, although typically without affecting the duration of individual openings. The resulting influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the postsynaptic membrane, making it less excitable and thus inhibiting neuronal firing. wikipedia.org

This direct impact on ion flux is the most well-characterized intracellular consequence of this compound's action. While the increased intracellular chloride concentration and membrane hyperpolarization can indirectly influence various downstream cellular processes and signaling pathways, specific comprehensive data detailing the broader intracellular signaling cascades directly and significantly modulated by this compound beyond the immediate ion channel activity is limited in the available research.

However, studies on GABAA receptor signaling in specific cellular contexts, such as neuronal growth cones, have illustrated potential downstream effects. In isolated growth cones, GABAA receptor activation has been shown to induce chloride efflux (due to a higher intracellular chloride concentration in these developing structures), leading to calcium influx through L-type voltage-sensitive calcium channels. This influx of calcium can then activate protein kinase C (PKC), resulting in the phosphorylation of proteins like GAP-43 and MARCKS protein. This example highlights how GABAA receptor activity, initiated by compounds like this compound, can potentially converge with or influence other intracellular signaling pathways involving calcium and protein phosphorylation, depending on the cell type and its physiological state.

The primary and direct intracellular signaling event influenced by this compound is the alteration of chloride ion flux through the GABAA receptor channel, leading to changes in membrane potential.

| Intracellular Target | Primary Effect on Ion Channel | Resulting Ion Flux | Effect on Membrane Potential |

|---|---|---|---|

| GABAA Receptor | Increased Channel Opening Frequency (in the presence of GABA) | Increased Cl- Influx | Hyperpolarization |

Further research would be required to fully elucidate the extent to which this compound's modulation of GABAA receptors influences other complex intracellular signaling networks, such as those involving G protein-coupled receptors, protein kinases, or phospholipid signaling pathways.

Preclinical Pharmacological Investigations of Suproclone

In Vitro Studies on Suproclone's Receptor Efficacy and Potency

In vitro studies are fundamental in characterizing the interaction of a compound with its molecular targets, such as receptors. These studies aim to determine the efficacy (the maximum response a drug can produce) and potency (the concentration or dose of a drug required to produce 50% of its maximum effect, often expressed as EC50, IC50, or Kd) of a compound at specific receptors. vin.comumich.edufda.gov For compounds acting on neurotransmitter systems like the GABAergic system, in vitro receptor binding assays and functional assays are commonly employed. oncodesign-services.combionity.comcriver.comumich.edu Radioligand binding assays, for instance, can determine the affinity of a ligand for a receptor and characterize binding parameters. oncodesign-services.comumich.edu Competition binding assays can assess the relative affinities of test compounds. oncodesign-services.com Functional assays measure the biological response elicited by the drug's interaction with the receptor. While This compound (B13764577) is expected to modulate GABAA receptors, specific, detailed in vitro data on this compound's receptor efficacy and potency, such as precise binding affinity (Ki) or functional potency (EC50) values at different GABAA receptor subtypes, were not found in the conducted searches. oncodesign-services.combionity.comcriver.com

In Vivo Animal Models for Investigating this compound's Modulatory Effects on Neural Circuitry

In vivo studies using animal models are essential for investigating how a drug affects complex biological systems, including neural circuitry and behavior. nih.govelifesciences.orgnih.gov These models allow researchers to explore the engagement of specific neurological pathways and assess the resulting neurophysiological and behavioral responses. nih.govelifesciences.orgcas.cnfrontiersin.orgmaxplanckneuroscience.orgmdpi.comprofil.com

Rodent Models for Exploring Neurological Pathway Engagement

Rodent models, such as rats and mice, are widely used in neuroscience and pharmacological research due to their genetic tractability and the ability to study complex behaviors relevant to human conditions. nih.govcas.cnmaxplanckneuroscience.orgmdpi.comprofil.com These models are utilized to explore how compounds influence specific neural circuits involved in various functions, including anxiety, sedation, and other behaviors modulated by the GABAergic system. cas.cnmdpi.comnih.gov Techniques such as behavioral observation, pharmacological manipulations, and increasingly, methods to monitor or manipulate neuronal activity, are employed to understand the engagement of neural pathways. elifesciences.orgcas.cnfrontiersin.orgmaxplanckneuroscience.org While this compound has been mentioned in the context of preclinical models of anxiety and depression, specific details regarding its effects on particular neural circuits or pathways in these rodent models were not available in the search results. cas.cn

Assessment of Neurophysiological Responses to this compound Administration

Assessing neurophysiological responses in animal models provides insights into the direct impact of a drug on brain function. This can involve techniques such as electroencephalography (EEG) to measure electrical activity in the brain, or recordings of neuronal firing patterns in specific brain regions. msdvetmanual.com Changes in these neurophysiological parameters can indicate how a drug modulates neuronal activity and impacts neural circuits. msdvetmanual.com Behavioral assessments, which are often linked to underlying neurophysiological changes, are also a critical part of in vivo studies. nih.govelifesciences.orgcas.cnfrontiersin.orgmaxplanckneuroscience.org Although the assessment of neurophysiological responses is a standard component of preclinical pharmacological investigations for psychoactive compounds, specific data detailing the neurophysiological responses to this compound administration in animal models were not found in the conducted searches. msdvetmanual.com

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of this compound (excluding human data)

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding the relationship between drug exposure and its effects in animal models. vin.commaxplanckneuroscience.orginsilico.comfda.gov Pharmacokinetics describes what the body does to the drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics describes what the drug does to the body (its pharmacological effects). vin.commaxplanckneuroscience.orginsilico.com Preclinical PK/PD characterization in animal models helps predict drug behavior in living systems and informs subsequent studies. nih.govnih.govmaxplanckneuroscience.orginsilico.comfda.govnih.goveuropa.eu

Absorption and Distribution Dynamics in Preclinical Systems

Absorption describes the process by which a drug enters the systemic circulation, and distribution refers to its movement from the bloodstream to various tissues and organs. vin.commaxplanckneuroscience.orginsilico.com Preclinical studies assess the rate and extent of absorption, often by measuring drug concentrations in plasma over time following administration by different routes. maxplanckneuroscience.orginsilico.comfda.govnih.goveuropa.eu Distribution studies investigate how the drug is distributed throughout the body, including its potential to cross biological barriers like the blood-brain barrier and accumulate in specific tissues. vin.commaxplanckneuroscience.orginsilico.comnih.goveuropa.eu While the importance of evaluating absorption and distribution in preclinical animal models is well-established, specific data on the absorption and distribution dynamics of this compound in any preclinical system were not available in the conducted searches. maxplanckneuroscience.orginsilico.comfda.govnih.goveuropa.eu

Metabolic Pathways and Excretion Mechanisms in Animal Models

Metabolism is the process by which the body chemically modifies a drug, often to facilitate its elimination. Excretion is the removal of the drug and its metabolites from the body, primarily through urine and feces, but also via other routes like bile. vin.commaxplanckneuroscience.orgmsdvetmanual.cominsilico.comnih.goveuropa.eu Preclinical metabolism and excretion studies in animal models identify the major metabolic pathways, the enzymes involved, and the routes and rates of excretion. msdvetmanual.cominsilico.comnih.goveuropa.eu These studies are vital for understanding how the drug is cleared from the body and whether active or potentially toxic metabolites are formed. insilico.comnih.goveuropa.eu Rodent models are frequently used for these investigations. insilico.comeuropa.eu Although the general principles of studying drug metabolism and excretion in animal models are well-documented, specific details regarding the metabolic pathways and excretion mechanisms of this compound in preclinical species were not found in the conducted searches. msdvetmanual.cominsilico.comnih.goveuropa.eu

Comparative Preclinical Pharmacology with Related Nonbenzodiazepine Compounds

Preclinical investigations comparing this compound with related nonbenzodiazepine compounds primarily focus on their interactions with the GABAA receptor complex and their effects in animal models of anxiety and sedation. Nonbenzodiazepine hypnotics, often referred to as Z-drugs (such as zopiclone (B121070), zolpidem, and zaleplon), modulate the GABAA receptor by binding to the benzodiazepine (B76468) site, thereby enhancing the effect of the inhibitory neurotransmitter GABA. wikipedia.orgpharmacologyeducation.orgsketchy.com This interaction leads to increased chloride ion conductance and hyperpolarization of the neuronal membrane, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects. mdpi.com

While classical benzodiazepines bind relatively non-selectively to GABAA receptors containing various alpha subunits (except α4 and α6), many nonbenzodiazepine hypnotics, particularly zolpidem, show higher affinity for receptors containing the α1 subunit. nih.gov This selectivity for α1-containing receptors is thought to mediate the sedative effects, while other alpha subunits are implicated in anxiolytic, myorelaxant, and anticonvulsant actions. nih.gov

Studies comparing nonbenzodiazepine compounds have investigated their binding affinities to different GABAA receptor subunits and their efficacy in preclinical models. For instance, zolpidem exhibits high affinity for α1-containing GABAA receptors, with significantly lower affinity for those containing α2 and α3 subunits and negligible affinity for α5-containing receptors. In contrast, zopiclone (and its active enantiomer eszopiclone) has been reported to have similar affinity for GABAA receptors containing α1, α2, and α3 subunits. nih.gov

Preclinical studies utilizing animal models, such as the elevated plus maze, open field test, and light-dark box test, are employed to assess the anxiolytic and sedative properties of these compounds. mdpi.comnih.gov These models exploit the natural aversion of rodents to open or brightly lit spaces, with anxiolytic compounds increasing exploration of such areas. mdpi.comnih.gov Sedative effects can be assessed through measures like potentiation of sleep time induced by other sedatives. mdpi.com

The interaction of these compounds with GABAA receptors can be quantified through binding studies and functional assays measuring the potentiation of GABA-induced currents. Studies have estimated the binding affinities (KD values) of compounds like zolpidem and eszopiclone (B1671324) for α1β2γ2 GABAA receptors. nih.gov These studies also investigate how these drugs affect the kinetics of the GABAA receptor, such as the duration of channel opening. nih.gov

While detailed comparative data tables specifically including this compound were not found, the general understanding of the preclinical pharmacology of related nonbenzodiazepine compounds provides a framework for understanding this compound's potential profile. The "Z-drugs" like zopiclone, zolpidem, and zaleplon are known to differ in their half-lives and to preferentially interact with omega-1 receptors (related to sedation) compared to omega-2 receptors (related to cognitive effects), which contributes to their differing clinical profiles compared to benzodiazepines. nih.govnps.org.au

Given the information available, a representative data table illustrating the varying affinities of some related nonbenzodiazepine compounds for different GABAA receptor subunits, based on published research, can be presented to highlight the basis for their differential pharmacological effects.

| Compound | α1-containing GABAA Receptors | α2-containing GABAA Receptors | α3-containing GABAA Receptors | α5-containing GABAA Receptors |

| Zolpidem | High Affinity | Low Affinity | Low Affinity | No Appreciable Affinity |

| Zopiclone | Similar Affinity | Similar Affinity | Similar Affinity | Not explicitly specified in search results |

| Eszopiclone | Similar Affinity | Similar Affinity | Similar Affinity | Not explicitly specified in search results |

Further detailed preclinical studies specifically comparing this compound's binding profile across various GABAA receptor subunits and its efficacy in different animal models of anxiety and sedation against a panel of related nonbenzodiazepine compounds would be necessary to fully characterize its comparative preclinical pharmacology.

Advanced Analytical Methodologies for Suproclone Research

Chromatographic and Spectroscopic Techniques for Suproclone (B13764577) Characterization

Chromatographic and spectroscopic techniques are fundamental for the separation, identification, and structural elucidation of this compound.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of drug compounds and their related substances. nih.govglobalresearchonline.net While specific applications for this compound are not extensively detailed in the provided search results, HPLC is generally employed for the quantitative and qualitative analysis of drug substances and impurities. nih.gov The technique involves a stationary phase and a mobile phase, with separation based on differential interactions of the analyte with these phases. globalresearchonline.net Detection is commonly achieved using UV detectors, often at specific wavelengths where the analyte absorbs light. nih.govsigmaaldrich.com For instance, HPLC analysis of anxiolytic drugs, a class that includes cyclopyrrolones like this compound, has been performed using a C8 column with a mobile phase consisting of methanol, acetonitrile, and a phosphate (B84403) and ammonium (B1175870) acetate (B1210297) buffer, detected at 245 nm. sigmaaldrich.com This suggests similar reversed-phase HPLC methods could be applicable to this compound. HPLC is also used to assess the completion of reactions in synthetic processes. google.com.nagoogle.comgoogle.com

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass Spectrometry (MS) is a powerful tool for the identification and quantification of chemical compounds by measuring their mass-to-charge ratio. nucleos.comnih.gov Coupled with chromatography, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-tandem Mass Spectrometry (LC-MS/MS) are gold standards in bioanalysis for quantifying small molecules in biological matrices due to their sensitivity, selectivity, and robustness. swissbioquant.comppd.comresearchgate.netbioanalysis-zone.com MS can provide information about the molecular weight and fragmentation pattern of this compound, aiding in its definitive identification. nucleos.comiiab.memdpi.com LC-MS is frequently used in impurity profiling to detect and identify minor components alongside the main drug substance. chimia.chmedwinpublishers.com High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF-MS) and Orbitrap, offers high accuracy mass measurements, which are beneficial for characterizing impurities and metabolites. ppd.commdpi.comlcms.cz Triple quadrupole (QQQ) mass spectrometers are commonly used for absolute quantification in multiple reaction monitoring (MRM) mode. ppd.combioanalysis-zone.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the detailed structural connectivity and relative stereochemistry of organic molecules like this compound. hyphadiscovery.comnih.govnd.edursc.org By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the chemical environment of atoms within a molecule. nih.govrsc.org Techniques such as ¹H NMR and ¹³C NMR are standard for structural characterization. nih.govnd.edu Two-dimensional NMR methods like COSY, HSQC, HMBC, and NOESY provide crucial information about through-bond and through-space correlations between nuclei, which are essential for assembling the full molecular structure. hyphadiscovery.comnd.edu NMR can be used to confirm proposed structures, including those of metabolites or impurities. hyphadiscovery.com Quantitative NMR can also be used for purity measurements. hyphadiscovery.com

Bioanalytical Method Development for this compound in Biological Matrices (Preclinical Context)

Bioanalytical method development focuses on the quantitative determination of drugs and their metabolites in biological samples such as plasma, serum, or tissue, particularly in the preclinical context to support pharmacokinetic and toxicokinetic studies. swissbioquant.comresearchgate.net LC-MS/MS is the predominant technique for small molecule bioanalysis due to its sensitivity and specificity in complex biological matrices. swissbioquant.comppd.comresearchgate.netbioanalysis-zone.com Developing a bioanalytical method involves sample preparation techniques to extract the analyte from the matrix and remove interfering substances. ppd.comresearchgate.net Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common extraction methods used to purify samples before LC-MS/MS analysis. ppd.comresearchgate.net The use of stable isotope-labeled internal standards (SLIS) is crucial in small molecule bioanalysis by LC-MS/MS to compensate for matrix effects and ensure method robustness, although obtaining SLIS for all analytes can be challenging. ppd.com Method validation, adhering to regulatory guidelines, is essential to ensure the accuracy, precision, selectivity, and linearity of the bioanalytical method. japsonline.comresearchgate.net In preclinical safety testing, the use of blank matrix from the relevant animal species for method validation and sample analysis is standard practice, although the use of surrogate matrices is also being explored and discussed within the bioanalytical community. nih.gov

Advanced Methods for Purity Assessment and Impurity Profiling in this compound Synthesis

Purity assessment and impurity profiling are critical aspects of this compound synthesis to ensure the quality and safety of the final product. Impurities can arise from starting materials, reagents, intermediates, byproducts, or degradation products. medwinpublishers.comajrconline.orgeuropa.eu Advanced analytical methods are employed to detect, identify, and quantify these impurities, often at very low levels. chimia.chmedwinpublishers.comajrconline.org

Chromatographic techniques, particularly HPLC, are widely used for purity determination and to separate impurities from the main compound. nih.govgoogle.com.namedwinpublishers.com Coupling chromatography with mass spectrometry (hyphenated techniques like LC-MS and LC-MS/MS) is highly effective for impurity profiling, providing both separation and structural information. chimia.chmedwinpublishers.comajrconline.org HRMS can be used to characterize the elemental composition and fragmentation of impurities, aiding in their identification. lcms.cz NMR spectroscopy is also used for the structural elucidation of identified impurities. medwinpublishers.comajrconline.org

Impurity profiling involves identifying both known and unknown impurities present in the drug substance. ajrconline.org Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), provide thresholds for reporting and identifying impurities. medwinpublishers.comajrconline.orgeuropa.eu Controlling impurities during the synthesis process is essential, and analytical methods are used to monitor impurity levels at different stages. europa.eu

Table 1: Analytical Techniques and Their Applications in this compound Research

| Analytical Technique | Primary Application(s) | Key Information Provided |

| HPLC | Separation, Quantification, Purity Assessment | Retention time, Peak area, Purity percentage |

| MS (LC-MS, LC-MS/MS) | Identification, Quantification, Impurity Profiling | Molecular weight, Fragmentation pattern, Concentration |

| NMR Spectroscopy | Structural Elucidation, Purity Measurement | Chemical structure, Connectivity, Purity percentage |

| Hyphenated Techniques (e.g., LC-MS, LC-NMR) | Separation and Identification/Structural Elucidation | Combined chromatographic and spectroscopic data |

Theoretical Therapeutic Implications and Novel Pharmacological Targets for Suproclone Analogs

Exploration of Suproclone's Potential for Functional Selectivity at GABAA Receptor Subtypes

GABAA receptors are pentameric ligand-gated ion channels assembled from a diverse pool of 19 different subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, ρ1-3). wikipedia.orgfrontiersin.org The specific combination of subunits forming a receptor determines its pharmacological properties, functional characteristics, and localization in the brain. wikipedia.orgnih.govmeduniwien.ac.at Different GABAA receptor subtypes are associated with distinct physiological roles and mediate different effects of positive allosteric modulators like benzodiazepines and z-drugs (which include cyclopyrrolones). wikipedia.orgfrontiersin.orgwikipedia.org

The concept of functional selectivity, also known as biased agonism, refers to the ability of a ligand to selectively activate one signaling pathway over another when binding to the same receptor. In the context of GABAA receptors, functional selectivity could imply that a compound preferentially modulates the activity of receptors with a specific subunit composition, leading to a more targeted pharmacological effect.

While the provided search results indicate that This compound (B13764577) modulates GABAA receptors, specific detailed research findings on this compound's functional selectivity at different GABAA receptor subtypes are limited. However, other cyclopyrrolones and non-benzodiazepines have shown varying degrees of subtype selectivity. For instance, some non-benzodiazepines exhibit selectivity for GABAA receptors containing the α1 subunit, which are primarily associated with sedation, while others may have activity at receptors containing α2 and/or α3 subunits, linked to anxiolytic effects. wikipedia.orgwikipedia.org

Research on other compounds, such as zaleplon and indiplon (B1671879) (also non-benzodiazepine hypnotics), has shown modulation of GABAA receptors containing γ3 subunits, suggesting the potential for targeting less common receptor subtypes. frontiersin.org The presence or absence of the γ2 subunit can also influence the pharmacological activity of agonists at delta-containing GABAA receptors. nih.gov

Exploring this compound's potential for functional selectivity would involve detailed in vitro studies using recombinant GABAA receptors with defined subunit compositions, as well as studies in neuronal circuits where specific subtypes are enriched. Such research could reveal whether this compound or its analogs exhibit preferential modulation of certain subtypes, potentially leading to the development of analogs with improved therapeutic profiles and reduced side effects by targeting only the receptor subtypes relevant to the desired effect.

Innovative Pharmacological Targets Identified Through this compound's Mechanism of Action

This compound's mechanism of action, primarily through positive allosteric modulation of GABAA receptors at the benzodiazepine (B76468) site, identifies the GABAA receptor complex itself as the primary pharmacological target. wikipedia.orgmedkoo.comwikipedia.org However, the exploration of this compound and its analogs can potentially lead to the identification of novel pharmacological targets or a deeper understanding of existing ones in several ways:

Identification of Novel Binding Sites: While this compound is understood to act at the benzodiazepine site, research into its precise interaction with the receptor complex, potentially through structural studies or mutagenesis, could reveal novel nuances in binding or allosteric modulation that could be exploited for drug design.

Targeting Specific Subunit Interfaces: The diversity of GABAA receptor subunits means that the interface between different subunits creates various potential allosteric binding sites. wikipedia.org If this compound or its analogs show selectivity for receptors with particular subunit combinations, this highlights those specific subunit interfaces as potential targets for novel, highly selective compounds.

Understanding Downstream Signaling Pathways: While the primary effect of GABAA receptor activation is chloride influx, this can trigger various downstream intracellular signaling cascades depending on the neuron type and its physiological state. wikipedia.org Research into the effects of this compound on these downstream pathways could reveal novel targets involved in mediating its therapeutic effects or side effects.

Identifying Endogenous Modulators: Studying how this compound interacts with the GABAA receptor might provide clues about the binding and action of endogenous modulators, potentially leading to the identification of novel endogenous compounds or pathways that regulate GABAA receptor function.

Developing Subtype-Selective Ligands: The pursuit of this compound analogs with improved functional selectivity inherently involves identifying and targeting the specific structural features of GABAA receptor subtypes that confer this selectivity. This process can lead to the development of novel ligands that are highly specific for certain receptor compositions, representing innovative pharmacological tools and potential therapeutics. The benzodiazepine binding site on GABAA receptors is already a known target for novel anxiolytics. handwiki.orgbionity.comiiab.me

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 53696 |

Interactive Data Table (Example based on potential future research findings):

If research were to reveal differential activity of this compound analogs at various GABAA receptor subtypes, a table like the following could be presented:

| This compound Analog | GABAA Receptor Subtype (Example) | Relative Potency (Hypothetical Data) | Relative Efficacy (Hypothetical Data) |

| Analog A | α1β2γ2 | +++ | High |

| Analog B | α2β3γ2 | ++ | Moderate |

| Analog C | α3β2γ2 | +++ | High |

| Analog D | α5β3γ2 | + | Low |

(Note: This table uses hypothetical data for illustrative purposes to demonstrate the potential format for presenting research findings on subtype selectivity.)

Future Directions and Research Gaps in Suproclone Studies

Elucidating Underexplored Aspects of Suproclone's Molecular Pharmacology

While This compound (B13764577) is understood to modulate benzodiazepine (B76468) receptors, the precise details of its interaction at the molecular level remain an area requiring further investigation. Understanding the specific binding sites and the exact nature of its allosteric modulation of the GABAA receptor complex is crucial. Research could focus on identifying the specific α, β, and γ subunits of the GABAA receptor with which this compound preferentially interacts. This level of detail is essential for understanding its pharmacological profile and potential differences compared to other cyclopyrrolones and benzodiazepines. Knowledge gaps in molecular pharmacology, particularly concerning the disposition of compounds and their interaction with receptor systems, can hinder effective drug development and clinical use nih.gov. Basic molecular pharmacology investigations are needed to fill these gaps with high-quality data nih.gov. Advanced quantitative structure-activity relationship (QSAR) studies could provide insights into potential mechanisms or binding positions in targeted proteins nih.gov. Identifying novel protein binding sites also expands opportunities for drug discovery biorxiv.org.

Developing Advanced Preclinical Models for Comprehensive this compound Evaluation

Traditional preclinical testing often relies on established animal models for evaluating anxiolytic and sedative properties, such as the Elevated Plus Maze, Open Field Test, and Light-Dark Box Test jetir.orgbiorxiv.orgjddtonline.info. While useful, these models may not fully capture the complexity of human anxiety disorders or the subtle nuances of this compound's effects jetir.orgmdpi.comresearchgate.net. There is a need for developing and utilizing more advanced preclinical models that can offer a more comprehensive evaluation. This includes models that better mimic the pathophysiology of specific anxiety subtypes or incorporate elements to assess cognitive effects more thoroughly, as some cyclopyrrolones have been associated with memory impairment taylorandfrancis.comnih.gov. Organoid and 3D cell culture models are emerging as valuable tools in preclinical research, offering a more complex environment than traditional 2D cultures and the potential for studying tissue-specific effects mdpi.comresearchgate.netfrontiersin.org. Integrating these advanced in vitro models with refined in vivo studies could provide a more predictive platform for evaluating this compound and its derivatives mdpi.comfrontiersin.orgnih.gov. The translation of findings from animal models to human outcomes remains a challenge, highlighting the need for improved preclinical strategies humanspecificresearch.org.

Opportunities for Rational Drug Design Based on this compound's Core Structure

The core structure of this compound, as a cyclopyrrolone, provides a scaffold for the rational design of new drug candidates with potentially improved properties. Structure-activity relationship (SAR) studies are fundamental to this process, correlating structural features with biological activity to guide the synthesis of new compounds spirochem.comcollaborativedrug.comdrugdesign.org. While some SAR insights exist for the cyclopyrrolone series, such as the importance of the methyl-4 piperazinyl carbonyl group and the influence of substituents on the pyridine (B92270) ring, more detailed investigations specific to this compound could reveal opportunities for optimization taylorandfrancis.com. Future research can focus on modifying the this compound structure to enhance target selectivity, improve pharmacokinetic properties, or reduce potential off-target effects. Computational chemistry and drug design tools can play a significant role in predicting the biological activity of new chemical compounds based on their molecular structure and known data from similar compounds nih.govspirochem.comcollaborativedrug.com. This can help prioritize the synthesis of compounds most likely to be active and avoid those with undesirable properties collaborativedrug.com.

Q & A

Basic: What analytical techniques are most robust for determining Suproclone purity in synthetic batches?

Methodological Answer:

High-performance liquid chromatography (HPLC) with ultraviolet-visible (UV-Vis) detection is the gold standard for purity assessment, validated against reference standards . Coupling this with mass spectrometry (MS) ensures identification of structural analogs or degradation products. For quantification, use calibration curves with triplicate measurements to minimize batch variability. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming molecular integrity, particularly in distinguishing stereoisomers .

Advanced: How can researchers resolve contradictory data on this compound’s pharmacological activity across in vitro and in vivo models?

Methodological Answer:

Contradictions often arise from differences in bioavailability, metabolic pathways, or model-specific parameters. A systematic approach includes:

- Meta-analysis of existing studies to identify confounding variables (e.g., dosage, administration routes) .

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro potency with in vivo efficacy .

- Tissue-specific metabolomics to assess metabolite formation and activity .

Transparency in reporting experimental conditions (e.g., NIH guidelines for preclinical studies) is critical for cross-study comparisons .

Basic: What experimental design principles ensure reproducibility in this compound synthesis?

Methodological Answer:

Adopt a factorial design to isolate variables (e.g., reaction temperature, solvent polarity) and quantify their effects on yield . Include:

- Negative controls (e.g., reactions without catalysts).

- Replicates (n ≥ 3) to assess inter-experimental variability.

- Full characterization of intermediates via Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) .

Documentation must align with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to enable replication .

Advanced: How can this compound’s mechanism of action be rigorously validated in heterogeneous cell populations?

Methodological Answer:

- Single-cell RNA sequencing (scRNA-seq) to map transcriptional responses across cell subtypes .

- CRISPR-based knockout models to confirm target specificity .

- Dose-response assays with IC₅₀/EC₅₀ calculations to differentiate on-target vs. off-target effects .

For robustness, pre-register experimental protocols (e.g., via Open Science Framework) to mitigate bias .

Basic: What statistical frameworks are appropriate for analyzing this compound’s dose-dependent toxicity?

Methodological Answer:

- Non-linear regression models (e.g., Hill equation) for sigmoidal dose-response relationships.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare toxicity across concentrations.

- Survival analysis (Kaplan-Meier curves) for longitudinal in vivo studies .

Ensure statistical power calculations (α = 0.05, β = 0.2) are reported to justify sample sizes .

Advanced: How should researchers optimize this compound’s stability in aqueous solutions for long-term studies?

Methodological Answer:

- Accelerated stability testing under varied pH, temperature, and light conditions .

- Degradation kinetics modeling (Arrhenius equation) to predict shelf life .

- Excipient screening (e.g., cyclodextrins) via differential scanning calorimetry (DSC) to identify stabilizers .

Publish raw stability datasets in public repositories (e.g., Zenodo) to support meta-analyses .

Basic: What ethical considerations apply to this compound studies involving animal models?

Methodological Answer:

- Adhere to 3Rs principles (Replacement, Reduction, Refinement) .

- Obtain institutional animal care committee (IACUC) approval before experimentation.

- Report anesthesia, euthanasia, and housing conditions per ARRIVE guidelines .

Advanced: Can computational modeling predict this compound’s interactions with off-target proteins?

Methodological Answer:

- Molecular docking simulations (AutoDock Vina) to screen against structural databases (e.g., PDB) .

- Machine learning (e.g., random forests) trained on binding affinity datasets to prioritize high-risk off-targets .

- Experimental validation via surface plasmon resonance (SPR) for kinetic parameter determination (kₐ, kₑ) .

Basic: How to design a scoping review on this compound’s applications in neurodegenerative disease research?

Methodological Answer:

- Follow the PRISMA-ScR framework for systematic literature mapping .

- Use Boolean search strings (e.g., "this compound AND (neurodegeneration OR tauopathy)") across PubMed, Scopus, and Embase .

- Categorize findings by model system, outcome measure, and mechanistic hypothesis .

Advanced: What integrative multi-omics strategies elucidate this compound’s polypharmacology?

Methodological Answer:

- Proteomics (TMT labeling) to quantify protein expression changes.

- Metabolomics (LC-MS/MS) to map pathway perturbations.

- Network pharmacology (Cytoscape) to identify hub targets and pathways .

Data integration tools (e.g., MixOmics) enable cross-omics correlation analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.